2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide
Description
2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide is a benzamide derivative characterized by a central benzamide core substituted with a 4-methoxyphenoxy-propanoylamino group. Its molecular formula is C₁₇H₁₈N₂O₅, with a molecular weight of 330.34 g/mol.
Properties
IUPAC Name |
2-[2-(4-methoxyphenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(23-13-9-7-12(22-2)8-10-13)17(21)19-15-6-4-3-5-14(15)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDUVQQXQSPGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide typically involves multiple steps. One common method starts with the reaction of 4-methoxyphenol with propionyl chloride to form 4-methoxyphenyl propionate. This intermediate is then reacted with 2-aminobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide , also known as a methoxybenzamide derivative, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, biology, and materials science, supported by relevant data tables and case studies.
Structural Features
The compound features:
- A methoxyphenoxy group which enhances hydrophobic interactions.
- An amide linkage that contributes to the stability and specificity of molecular interactions.
Medicinal Chemistry
The compound is investigated for its potential as a therapeutic agent in various diseases. Its applications include:
- Anticancer Activity : Preliminary studies indicate that derivatives of methoxybenzamide can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, compounds with similar structures have shown promise in modulating the activity of enzymes associated with cancer cell metabolism .
- Enzyme Inhibition : The methoxy group allows for interaction with enzyme active sites, potentially leading to the development of inhibitors for enzymes such as proteases or kinases. This could be particularly relevant in designing drugs for conditions like diabetes or neurodegenerative diseases .
Biological Research
Research has also focused on the biological implications of this compound:
- Receptor Modulation : Studies suggest that methoxybenzamide derivatives can act as modulators of G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery. The specific interactions facilitated by the methoxyphenoxy group may enhance binding affinity and selectivity .
- Antimicrobial Properties : Some derivatives have been tested for their antimicrobial efficacy, showing potential against various bacterial strains. This application is particularly relevant in the context of rising antibiotic resistance .
Materials Science
In addition to biological applications, this compound is being explored for its utility in materials science:
- Polymer Development : The unique chemical structure allows for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities such as biocompatibility for medical applications .
- Coatings and Adhesives : The hydrophobic nature imparted by the methoxy group can be advantageous in developing coatings that resist moisture, making them suitable for various industrial applications .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related methoxybenzamide compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
Research involving a series of methoxybenzamide analogs revealed their effectiveness as inhibitors of specific kinases involved in cancer signaling pathways. These findings suggest a pathway for developing targeted therapies that minimize side effects compared to traditional chemotherapeutics .
Case Study 3: Antimicrobial Testing
A recent investigation evaluated the antimicrobial properties of several methoxybenzamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed potent activity, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Substituent Effects
The benzamide scaffold is common among the compounds analyzed. Differences in substituents dictate variations in polarity, solubility, and biological activity:
Substituent Analysis:
- Methoxy vs. Hydroxy Groups: The 4-methoxyphenoxy group in the target compound enhances lipophilicity compared to the trihydroxy groups in THHEB . In Nitazoxanide, the nitro-thiazole group confers antiparasitic activity, whereas the methoxyphenoxy group in the target compound lacks this electron-withdrawing moiety, suggesting divergent therapeutic applications .
- Propanoylamino Chain: The propanoylamino group in the target compound contrasts with the phenethylamino chain in THHEB and the propoxy group in the dimethoxy derivative .
Physicochemical and Crystallographic Properties
- Crystal Packing: The compound 4-[2-(3,4-Dimethoxyphenethylamino)-propoxy]-2-methoxybenzamide forms hydrogen-bonded dimers (R₂²(8) motif) and chains via N–H⋯O/N interactions . The target compound’s propanoylamino group may similarly facilitate intermolecular hydrogen bonds, influencing solubility and stability.
- Lipophilicity and Solubility: The methoxyethoxy group in N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide improves water solubility compared to bulkier substituents like the 4-methoxyphenoxy group in the target compound . Molecular weight differences (e.g., 330.34 vs. 388.46 for the dimethoxy derivative) suggest the target compound may have moderate bioavailability, balancing lipophilicity and solubility.
Biological Activity
The compound 2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide is a member of the benzamide class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 286.33 g/mol
This compound features a methoxyphenyl group, which is known to enhance lipophilicity and biological activity.
Antimicrobial Activity
Research has demonstrated that benzamide derivatives exhibit significant antimicrobial properties. In particular, studies have shown that certain analogs possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:
- Antibacterial Activity : Compounds similar to 2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide have shown Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/ml against Staphylococcus aureus and Pseudomonas aeruginosa .
- Antifungal Activity : The compound has demonstrated antifungal properties with MIC values indicating effectiveness against Candida albicans .
The mechanism by which benzamide derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of cellular processes essential for survival. Some studies suggest that these compounds may inhibit specific enzymes critical for bacterial growth .
Cytotoxicity and Selectivity
In evaluating the safety profile of 2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide, cytotoxicity assays reveal that while the compound is effective against pathogens, it exhibits selective toxicity towards microbial cells compared to mammalian cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is vital for optimizing the efficacy of benzamide derivatives. The following table summarizes key findings from SAR studies related to similar compounds:
| Compound | Structural Modification | Biological Activity | MIC (µg/ml) |
|---|---|---|---|
| A | 4-Methoxy substitution | Enhanced antibacterial | 12.5 |
| B | Nitrogen substitution | Increased antifungal | 20 |
| C | Alkyl chain extension | Broader spectrum | 15 |
These modifications often lead to significant changes in potency and selectivity, guiding future synthesis efforts.
Clinical Relevance
Several case studies have highlighted the potential of benzamide derivatives in clinical settings. For example, compounds with structural similarities to 2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide have been investigated for their roles in treating infections caused by resistant strains of bacteria .
Research Findings
- Ebola Virus Inhibition : A related study found that certain benzamide-based inhibitors effectively reduced Ebola virus entry into cells, demonstrating a potential application in antiviral therapy .
- Cancer Therapeutics : Other derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves stepwise reaction monitoring and solvent selection. For example, coupling intermediates like isothiocyanate with heterocyclic amines under controlled pH and temperature can enhance purity . Employing high-resolution analytical techniques (e.g., RP-HPLC) ensures validation of synthetic steps, with detection limits as low as 0.0174 μg/mL . Catalytic methods, such as using morpholino or methoxy substituents, may improve reaction efficiency .
Q. What analytical techniques are most effective for characterizing the structural integrity of 2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide?
- Methodological Answer : Multi-modal characterization is critical:
- IR and NMR : Confirm functional groups (e.g., methoxy, amide) and hydrogen bonding patterns .
- X-ray crystallography : Resolve crystal packing and torsion angles (e.g., C–C bond lengths averaging 1.426 Å) .
- FT-ICR mass spectrometry : Validate molecular weight and isotopic distribution .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?
- Methodological Answer :
- Antioxidant activity : Use DPPH radical scavenging assays, with sodium ascorbate as a reference. Absorbance measurements at 517 nm quantify total antioxidant capacity (TAC), achieving up to 43% inhibition in optimized derivatives .
- Enzyme inhibition : Screen against targets like Kir6.2/SUR1 KATP channels using electrophysiological assays or fluorescence-based readouts .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence the compound’s pharmacological profile?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitutions:
- Methoxy groups : Enhance blood-brain barrier penetration in neuroactive analogs (e.g., anti-tauopathies agents) .
- Morpholino or pyridinyl groups : Improve selectivity for kinase targets (e.g., DAPK1/CSF1R dual inhibitors) .
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict binding affinities and metabolic stability .
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from assay variability. Strategies include:
- Standardized protocols : Use uniform cell lines (e.g., C6 rat glioma cells for neuroinflammation studies) and control compounds .
- Dose-response validation : Compare IC₅₀ values across multiple replicates and orthogonal assays (e.g., in vitro vs. ex vivo models) .
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., Bioorg. Med. Chem. Lett., Eur. J. Med. Chem.) to identify consensus mechanisms .
Q. What strategies are recommended for designing analogs with enhanced target specificity?
- Methodological Answer :
- Fragment-based drug design : Combine pharmacophores from active derivatives (e.g., 6-methylpyridine moieties for antioxidant activity) .
- Proteomics profiling : Identify off-target interactions using affinity chromatography or thermal shift assays .
- In vivo pharmacokinetics : Optimize logP values (<3) and polar surface area (>60 Ų) to balance solubility and membrane permeability .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Gene knockout models : Use CRISPR/Cas9 to silence putative targets (e.g., SUR1 subunits) and assess functional rescue .
- Metabolomic profiling : Track downstream biomarkers (e.g., ATP/ADP ratios for KATP channel modulators) via LC-MS/MS .
- Cryo-EM or molecular dynamics : Visualize ligand-receptor interactions at atomic resolution (e.g., binding to SUR1 allosteric sites) .
Data Contradiction Analysis
Q. Why might antioxidant capacity vary significantly between similar derivatives?
- Methodological Answer : Variations in electron-donating substituents (e.g., 4-methoxyphenoxy vs. thiourea groups) alter radical scavenging efficiency. Quantitative RP-HPLC (R² > 0.99) can correlate structural features with TAC values .
Q. How to address discrepancies in cytotoxicity profiles between in vitro and in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
